Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the structural confirmation of novel or synthesized compounds is a cornerstone of progress. The benzoxazinone scaffold, in particular, is a recurring motif in a variety of biologically active molecules. This guide provides an in-depth, experience-driven approach to the structural elucidation of a key derivative, 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one. We will navigate the synergistic application of modern analytical techniques, moving beyond a mere listing of methods to explain the strategic rationale behind each experimental choice.
The Strategic Imperative: A Multi-Pronged Analytical Approach
The unambiguous determination of a molecular structure is not a linear process but rather an iterative cycle of hypothesis, experimentation, and data interpretation. For a molecule like 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one, with its distinct functional groups and aromatic system, a combination of mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments is essential.
Caption: Workflow for the Structure Elucidation of 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one.
Part 1: Synthesis and Isolation - A Foundational Step
While numerous synthetic routes to benzoxazinone derivatives exist, a plausible and efficient method for preparing 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one involves the reaction of 2-amino-p-hydroquinone with chloroacetyl chloride. This approach is favored for its directness and the ready availability of the starting materials.
Experimental Protocol: Synthesis of 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one
-
Reaction Setup: To a stirred solution of 2-amino-p-hydroquinone (1 equivalent) in a suitable solvent such as ethyl acetate or dioxane, add a base like triethylamine or sodium bicarbonate (2 equivalents).
-
Addition of Chloroacetyl Chloride: Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, filter the reaction mixture to remove any salts. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one.
Part 2: Spectroscopic Analysis - Deciphering the Molecular Signature
With the purified compound in hand, the next phase is to acquire a comprehensive set of spectroscopic data. Each technique provides a unique piece of the structural puzzle.
Mass Spectrometry (MS): The Molecular Blueprint
Objective: To determine the molecular weight and elemental formula of the compound.
High-resolution mass spectrometry (HRMS) is indispensable for establishing the elemental composition. For 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one (C₈H₇NO₃), the expected monoisotopic mass is 165.0426 g/mol .
Expected Fragmentation Pattern:
The fragmentation in mass spectrometry provides valuable structural clues. For this molecule, characteristic losses would include:
-
Loss of CO (28 Da) from the lactam carbonyl.
-
Loss of CH₂O (30 Da) from the oxazine ring.
-
A retro-Diels-Alder reaction on the oxazine ring.
| Ion | m/z (predicted) | Possible Identity |
| [M+H]⁺ | 166.0504 | Protonated molecular ion |
| [M-CO]⁺ | 137.0453 | Loss of carbonyl group |
| [M-CH₂O]⁺ | 135.0426 | Loss from the oxazine ring |
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Objective: To identify the key functional groups present in the molecule.
IR spectroscopy provides a rapid and effective way to confirm the presence of characteristic functional groups.
Expected IR Absorption Bands:
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic hydroxyl group |
| 3300-3100 | N-H stretch | Lactam N-H |
| ~1680 | C=O stretch | Lactam carbonyl |
| 1620-1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ether linkage |
The presence of these bands provides strong evidence for the benzoxazinone skeleton and the hydroxyl substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy, particularly a combination of 1D (¹H and ¹³C) and 2D techniques, is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one, we expect to see signals for the aromatic protons, the methylene protons in the oxazine ring, the amide proton, and the phenolic hydroxyl proton.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule, including the carbonyl carbon, aromatic carbons, and the methylene carbon.
2D NMR Spectroscopy: Connecting the Dots
2D NMR experiments are crucial for establishing the connectivity between protons and carbons.[1][2]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is key to mapping out the aromatic spin system.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different fragments of the molecule and confirming the positions of substituents.[1]
Predicted NMR Data for 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one (in DMSO-d₆):
| Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) | HMBC Correlations (from H to C) |
| 1 | - | - | - | ~165.0 (C=O) | - |
| 2 | 4.58 | s | - | ~67.0 (CH₂) | C1, C8a, C4a |
| 4 | 10.70 | s | - | - | - |
| 4a | - | - | - | ~115.0 | - |
| 5 | 6.85 | d | 8.4 | ~117.0 | C7, C8a |
| 6 | 6.35 | dd | 8.4, 2.5 | ~108.0 | C8, C4a |
| 7 | - | - | - | ~150.0 (C-OH) | - |
| 8 | 6.40 | d | 2.5 | ~103.0 | C6, C4a |
| 8a | - | - | - | ~142.0 | - |
| 7-OH | 9.50 | s | - | - | C6, C7, C8 |
Note: The chemical shifts are predicted based on known values for similar structures and are for illustrative purposes.
Caption: Numbering scheme for 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one.
Part 3: Data Integration and Structure Confirmation
The final and most critical step is the integration of all the spectroscopic data to build a coherent and self-validating structural assignment.
-
Molecular Formula: HRMS confirms the elemental formula as C₈H₇NO₃.
-
Functional Groups: IR spectroscopy indicates the presence of a hydroxyl group, an N-H group, a carbonyl group, and an aromatic ring.
-
Proton and Carbon Environments: ¹H and ¹³C NMR provide the number of unique proton and carbon signals, respectively.
-
Connectivity Mapping:
-
HSQC: The signal at δ 4.58 ppm in the ¹H NMR spectrum will correlate with the carbon signal at ~67.0 ppm, confirming the -O-CH₂-C=O moiety.
-
COSY: Correlations between the aromatic protons at δ 6.85, 6.35, and 6.40 ppm will establish their connectivity on the benzene ring. The coupling constants will confirm their ortho and meta relationships.
-
HMBC: This is the key to assembling the entire structure.
-
The methylene protons (H-2) will show a correlation to the carbonyl carbon (C-1), confirming the lactam structure.
-
The aromatic protons will show correlations to their neighboring carbons and to the carbons of the fused heterocyclic ring, confirming the benzoxazinone core. For instance, H-8 will show correlations to C-6 and C-4a, and H-5 will show a correlation to C-7 and C-8a.
-
The phenolic hydroxyl proton will show correlations to C-6, C-7, and C-8, definitively placing the hydroxyl group at the C-7 position.
-
-
By systematically analyzing and cross-referencing the data from each of these techniques, we can confidently and unambiguously elucidate the structure of 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one. This methodical and evidence-based approach ensures the scientific integrity of the structural assignment, a critical requirement for any further research or development activities.
References
-
Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). Retrieved from [Link]
-
Synthesis of 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (2011). European Journal of Medicinal Chemistry, 46(9), 4064-4071. Retrieved from [Link]
-
Structure elucidation and complete NMR spectral assignments of a new benzoxazolinone glucoside from Acanthus ilicifolius. (2006). Magnetic Resonance in Chemistry, 44(8), 801-804. Retrieved from [Link]
-
Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. Retrieved from [Link]
-
One-Pot Synthesis of Benzo[b][1][3]oxazins via Intramolecular Trapping Iminoenol. (2018). Organic Letters, 20(3), 664-667. Retrieved from [Link]
-
SUPPLEMENTARY DATA. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. (2008). European Journal of Medicinal Chemistry, 43(6), 1216-1221. Retrieved from [Link]
-
The Synthesis of 4,7-disubstituted-2H-benzo[b][1][3]-oxazin-3(4H)-ones Using Smiles Rearrangement and Their in Vitro Evaluation as Platelet Aggregation Inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(6), 1479-1483. Retrieved from [Link]
-
2D NMR- Worked Example 2 (HSQC and HMBC). (2020, April 10). [Video]. YouTube. Retrieved from [Link]
-
HSQC – Revealing the direct-bonded proton-carbon instrument. (2019, February 25). Nanalysis. Retrieved from [Link]
-
Discovery of C-3 Tethered 2-oxo-benzo[1][3]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. (2021). Frontiers in Chemistry, 9, 730595. Retrieved from [Link]
-
Synthesis of phenoxazinone-type pharmaceutical compounds by fungal biomass. (n.d.). Retrieved from [Link]
-
7-hydroxy-5-methyl-2h-benzo[b][1][3]oxazin-3(4h)-one. (n.d.). PubChem. Retrieved from [Link]
-
(Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. (2022). Molbank, 2022(2), M1369. Retrieved from [Link]
-
Synthesis of 2-[2-hydroxy-2-phenyl-2H -1,4-benzoxazin-3(4H )-ylidene]. (n.d.). Retrieved from [https://www.researchgate.net/publication/232064958_Synthesis_of_2-2-hydroxy-2-phenyl-2H_-14-benzoxazin-34H_-ylidene]-1-phenyl-1-ethanones]([Link])
-
Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][3]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). Molecules, 27(7), 2110. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (n.d.). Retrieved from [Link]
-
2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2022). Frontiers in Pharmacology, 13, 961723. Retrieved from [Link]
-
H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. (n.d.). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. (n.d.). Retrieved from [Link]
-
Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. (n.d.). Retrieved from [Link]
-
Synthesis, Antimicrobial, Antioxidant and Docking Study of Novel 2H-1,4- Benzoxazin-3(4H)-One Derivatives. (2022). Egyptian Journal of Chemistry, 65(13), 1-10. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (n.d.). Arkivoc. Retrieved from [Link]
